Butadiene monoxide

Catalog No.
S588089
CAS No.
930-22-3
M.F
C4H6O
M. Wt
70.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butadiene monoxide

CAS Number

930-22-3

Product Name

Butadiene monoxide

IUPAC Name

2-ethenyloxirane

Molecular Formula

C4H6O

Molecular Weight

70.09 g/mol

InChI

InChI=1S/C4H6O/c1-2-4-3-5-4/h2,4H,1,3H2

InChI Key

GXBYFVGCMPJVJX-UHFFFAOYSA-N

SMILES

C=CC1CO1

Solubility

10 to 50 mg/mL at 70° F (NTP, 1992)
Soluble in ethanol, ethyl ether, benzene, and organic solvents

Synonyms

1,2-EB, 1,2-epoxybutene, 1,2-epoxybutene-3, 3,4-epoxy-1-butene, butadiene monoepoxide, butadiene monoxide, butadiene oxide, butadienemonoepoxide, homopolymer of 3,4-epoxy-1-butene, oxirane, ethenyl-, vinyl oxirane

Canonical SMILES

C=CC1CO1

Organic Synthesis:

  • Butadiene monoxide serves as a valuable building block for the synthesis of complex organic molecules. Its reactive nature allows it to participate in various chemical reactions, including cycloadditions: and Diels-Alder reactions: .
  • Researchers utilize butadiene monoxide to synthesize various natural products, such as the alkaloids (-)-bulgecinine and (+)-broussonetine G [].

Toxicology Research:

  • Butadiene monoxide is a primary metabolite of butadiene, a widely used industrial chemical. Inhalation exposure to butadiene is a potential health concern, and butadiene monoxide is considered a key player in its toxicity [].
  • Studying butadiene monoxide's interactions with biological molecules helps researchers understand the mechanisms of butadiene-induced toxicity and develop strategies for mitigating its harmful effects [, ].

Environmental Science:

  • Butadiene monoxide is present in trace amounts in the atmosphere, formed through the degradation of butadiene in the presence of sunlight.
  • Researchers study the atmospheric fate and behavior of butadiene monoxide to understand its contribution to air quality and potential environmental impacts [].

Butadiene monoxide is a chemical compound with the molecular formula C₄H₆O. It is primarily recognized as a metabolite of 1,3-butadiene, a compound commonly used in the production of synthetic rubber and other industrial materials. Butadiene monoxide is characterized by its reactive epoxide structure, which makes it a significant intermediate in various

  • Oxidation Reactions: It can be formed from the oxidation of 1,3-butadiene via NADPH-dependent mechanisms or through hydrogen peroxide-dependent pathways .
  • Reactivity with Nucleophiles: The epoxide structure allows butadiene monoxide to react with nucleophiles, leading to alkylation products. For instance, it has been shown to react with nucleosides, forming various adducts .
  • Polymerization: Butadiene monoxide can undergo polymerization reactions, which may be violent under certain conditions. These reactions can occur in the presence of acids or bases .

Butadiene monoxide exhibits significant biological activity, particularly concerning its mutagenic properties. It has been identified as a mutagenic metabolite of 1,3-butadiene, capable of forming DNA adducts through its reaction with nucleosides . These interactions can lead to genetic alterations and are crucial for understanding the compound's potential role in carcinogenesis.

The synthesis of butadiene monoxide can be accomplished through several methods:

  • Oxidation of 1,3-Butadiene: This is the most common method and involves using biological systems like mouse liver microsomes or chemical oxidants like hydrogen peroxide .
  • Catalytic Reactions: Palladium-catalyzed reactions have been employed to facilitate the conversion of butadiene to butadiene monoxide under specific conditions .

Butadiene monoxide finds applications primarily in research and industrial chemistry:

  • Research Tool: It serves as a model compound for studying epoxide reactivity and mutagenesis.
  • Chemical Intermediate: It is used in organic synthesis as an intermediate for producing various chemical compounds and polymers.

Research has demonstrated that butadiene monoxide interacts with various biological molecules, leading to significant consequences:

  • DNA Interactions: Studies have shown that butadiene monoxide reacts with DNA components, resulting in mutagenic adducts that can contribute to cancer development .
  • Enzymatic Reactions: The compound's reactivity has been explored in enzymatic contexts, revealing its potential effects on metabolic pathways and cellular processes.

Several compounds share structural or functional similarities with butadiene monoxide:

Compound NameMolecular FormulaNotable Characteristics
1,3-ButadieneC₄H₆Precursor to butadiene monoxide; widely used in industry.
EpoxybuteneC₄H₈OSimilar epoxide structure; used in polymer synthesis.
Vinyl etherC₄H₈OReactive vinyl group; utilized in various polymerization processes.

Butadiene monoxide is unique due to its specific metabolic origin from 1,3-butadiene and its particular reactivity profile that includes significant mutagenic potential. Its role as an intermediate in various

Physical Description

1,2-epoxy-3-butene is a clear light yellow liquid. (NTP, 1992)

Color/Form

Liquid

XLogP3

0.5

Boiling Point

149 to 151 °F at 760 mm Hg (NTP, 1992)
68.0 °C
68 °C

Flash Point

-50 °F (NTP, 1992)
BELOW -50 °C (BELOW -58 °F) (CLOSED CUP)

Vapor Density

2.41 (NTP, 1992) (Relative to Air)
2.4 (AIR= 1)

Density

0.87 (NTP, 1992)
0.9006 g/cu cm @ 25 °C

Melting Point

-211 °F (NTP, 1992)
-135.0 °C
-135 deg

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (88.89%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (91.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Mutagens

Pictograms

Flammable Irritant

Flammable;Irritant

Impurities

May contain up to 3% methylene chloride.

Other CAS

930-22-3
62249-80-3

Wikipedia

3,4-epoxy-1-butene

Use Classification

Fire Hazards -> Flammable - 3rd degree, Reactive - 2nd degree

General Manufacturing Information

Oxirane, 2-ethenyl-: ACTIVE

Analytic Laboratory Methods

1,2-EPOXYBUTENE-3 PREPARED FROM RAT LIVER MICROSOMES WAS ANALYZED BY ELECTRON-CAPTURE GAS-LIQUID CHROMATOGRAPHY AFTER ITS DERIVATIZATION WITH PENTAFLUOROPHENLYHYDRAZINE.

Interactions

CHLORINATED ETHYLENES ARE METABOLIZED TO REACTIVE EPOXIDIC INTERMEDIATES. EPOXIDES ARE DETOXIFIED IN VIVO BY REACTION WITH GLUTATHIONE (GSH) OR BY ENZYMATIC HYDRATION WHICH CAN BE INHIBITED BY COMPETITIVE EPOXIDIC SUBSTRATES. CONTRIBUTION OF THESE 2 PATHWAYS TO DETOXIFICATION OF METABOLITES OF 1,1-DICHLOROETHYLENE (1,1-DCE) WAS STUDIED IN VIVO IN FASTED MALE RATS. PRETREATMENT WITH BUTADIENE MONOXIDE CAUSED VIRTUALLY TOTAL DEPLETION OF HEPATIC-GSH FOR OVER 2 HR, THEREFORE, DECREASING THE 2 HR LC50 OF 1,1-DCE. AS MEASURED BY GAS UPTAKE PROCEDURES, IT INHIBITED THE RATE OF 1,1-DCE METABOLISM.

Dates

Modify: 2023-08-15

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